molecular formula C13H18O3 B14211956 2-[(4-Methoxyphenyl)methoxy]pentan-3-one CAS No. 827308-08-7

2-[(4-Methoxyphenyl)methoxy]pentan-3-one

Cat. No.: B14211956
CAS No.: 827308-08-7
M. Wt: 222.28 g/mol
InChI Key: WJHVTDVYBBBUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)methoxy]pentan-3-one is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a methoxyphenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the methoxy group

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]pentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-methoxy-pentan-3-one: Similar structure with an ethoxy group instead of a methoxy group.

    1-(4-Methoxyphenyl)pentan-3-one: Lacks the additional methoxy group on the phenyl ring.

    4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a different functional group (aniline) and a more complex structure.

Uniqueness

2-[(4-Methoxyphenyl)methoxy]pentan-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

827308-08-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]pentan-3-one

InChI

InChI=1S/C13H18O3/c1-4-13(14)10(2)16-9-11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3

InChI Key

WJHVTDVYBBBUBC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)OCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.